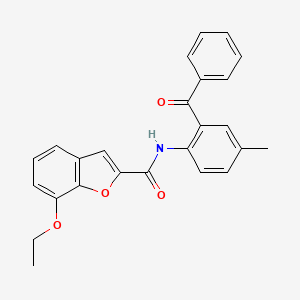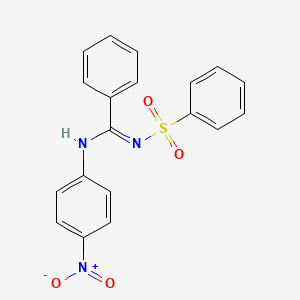
4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377610-18-7 . It has a molecular weight of 282.19 . The compound is used in various applications and is available from several suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8,19H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura (SM) coupling reactions . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
The structural and electronic properties of molecules similar to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , such as 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), have been experimentally and theoretically studied to understand their optimal geometries, vibrational frequencies, and electronic properties. These studies provide insights into the stability, reactivity, and potential applications of boronic acid pinacol esters in designing new materials and molecules (Tanış, Şaş, Kurban, & Kurt, 2018).
Polymer Synthesis
4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester and related compounds are utilized in polymer chemistry for the synthesis of conjugated polymers through palladium-catalyzed Suzuki polycondensation reactions. These polymers are of interest due to their electronic properties, making them suitable for applications in organic electronics and photovoltaics (Jayakannan, Dongen, & Janssen, 2001).
Green Synthetic Methods
The synthesis of boronic acid esters, including those similar to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , has been achieved through environmentally benign methods. Mechanochemistry, involving the grinding of boronic acids with diols without the use of solvents, presents a green and efficient approach to producing boronic acid esters, highlighting the importance of sustainable chemistry practices (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Analytical Techniques
The analysis of highly reactive pinacolboronate esters, akin to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , poses unique analytical challenges due to their susceptibility to hydrolysis. Advanced analytical strategies have been developed to stabilize these compounds for accurate purity assessment, crucial for their use in sensitive chemical syntheses (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Catalysis and Organic Synthesis
These compounds serve as intermediates in catalytic and synthetic organic chemistry, facilitating the creation of complex molecules through cross-coupling reactions. The versatility and reactivity of boronic acid pinacol esters make them valuable tools in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Gallego & Sarpong, 2012).
Wirkmechanismus
Target of Action
Boronic acid derivatives like bs-34623 are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or other reactants in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling, BS-34623 likely acts as an organoboron reagent . The compound’s boronic ester group can undergo transmetalation with a palladium complex, transferring the organic group from boron to palladium . This forms a new carbon-carbon bond, which is a key step in the coupling reaction .
Pharmacokinetics
It’s worth noting that boronic acid derivatives like bs-34623 are generally stable, readily prepared, and environmentally benign . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of BS-34623’s action would depend on the specific context in which the compound is used. In Suzuki-Miyaura coupling, the compound’s action results in the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BS-34623. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by factors like temperature, solvent, and the presence of other reactants . Additionally, the compound’s stability could be influenced by factors like pH and exposure to light or oxygen.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXNDLRFRMJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)


![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)
![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)
![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)